1-Trifluoroacetylpiperidin-3-yl methanol
Description
1-Trifluoroacetylpiperidin-3-yl methanol is a piperidine derivative featuring a trifluoroacetyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 3-position of the piperidine ring. The trifluoroacetyl group (CF3CO-) is strongly electron-withdrawing, which influences the compound’s reactivity, solubility, and metabolic stability.
Properties
CAS No. |
876147-51-2 |
|---|---|
Molecular Formula |
C8H12F3NO2 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)12-3-1-2-6(4-12)5-13/h6,13H,1-5H2 |
InChI Key |
DMPJJOKVDHJRPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-trifluoroacetylpiperidin-3-yl methanol with key analogs based on substituents, molecular weight, and applications:
Key Observations:
- Trifluoroacetyl vs. Benzyl : The trifluoroacetyl group (CF3CO-) enhances electronegativity and metabolic stability compared to benzyl (C6H5CH2-), which is bulkier and more lipophilic .
- Nitro vs.
Stability and Reactivity
- This compound: The trifluoroacetyl group is hydrolytically stable under neutral conditions but may undergo deacetylation under strong acidic/basic conditions. This contrasts with (1-benzylpiperidin-3-yl)methanol, which is stable under standard storage .
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